molecular formula C8H15NS B026029 2,2-Dimethyl-5-isopropyl-3-thiazoline CAS No. 108284-85-1

2,2-Dimethyl-5-isopropyl-3-thiazoline

Cat. No. B026029
CAS RN: 108284-85-1
M. Wt: 157.28 g/mol
InChI Key: CHTYSFVNXZOVQI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-isopropyl-3-thiazoline (DMIT) is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMIT is a cyclic thioamide that is synthesized through a multi-step process involving the reaction of various chemicals.

Mechanism of Action

2,2-Dimethyl-5-isopropyl-3-thiazoline induces the expression of HO-1 through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation. This compound also inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway, which is a key mediator of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and pancreatic beta cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,2-Dimethyl-5-isopropyl-3-thiazoline in lab experiments is its ability to induce the expression of HO-1, which has been shown to have a protective effect against oxidative stress-induced damage. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for research involving 2,2-Dimethyl-5-isopropyl-3-thiazoline. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases. Another area of research is the investigation of the potential neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory effects of this compound, which could lead to the development of novel anti-inflammatory therapies.

Synthesis Methods

The synthesis of 2,2-Dimethyl-5-isopropyl-3-thiazoline involves the reaction of 2,2-dimethyl-3-thiopropanal with isopropylamine in the presence of a catalyst. This reaction results in the formation of the intermediate 2,2-dimethyl-3-thiazolidine, which is then oxidized to this compound using hydrogen peroxide. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

2,2-Dimethyl-5-isopropyl-3-thiazoline has been extensively used in scientific research due to its unique properties. It is a potent inducer of the antioxidant enzyme heme oxygenase-1 (HO-1), which has been shown to have a protective effect against oxidative stress-induced damage in various cell types. This compound has also been demonstrated to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.

properties

CAS RN

108284-85-1

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

2,2-dimethyl-5-propan-2-yl-5H-1,3-thiazole

InChI

InChI=1S/C8H15NS/c1-6(2)7-5-9-8(3,4)10-7/h5-7H,1-4H3

InChI Key

CHTYSFVNXZOVQI-UHFFFAOYSA-N

SMILES

CC(C)C1C=NC(S1)(C)C

Canonical SMILES

CC(C)C1C=NC(S1)(C)C

synonyms

Thiazole, 2,5-dihydro-2,2-dimethyl-5-(1-methylethyl)- (9CI)

Origin of Product

United States

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